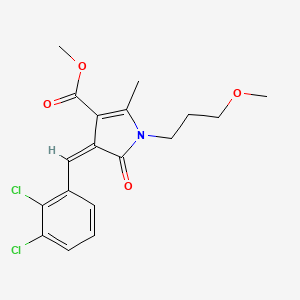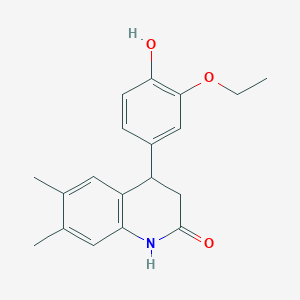![molecular formula C20H19ClO2 B5499904 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one](/img/structure/B5499904.png)
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one
Vue d'ensemble
Description
2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one is a useful research compound. Its molecular formula is C20H19ClO2 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone is 326.1073575 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Conformation
In research on similar compounds, studies have found that the structural conformation plays a significant role in their chemical behavior. For example, in compounds like N-(4-Chlorophenyl)-4-(2-oxocyclopentyl)butyramide, the amide group aligns coplanarly with the chlorophenyl group, influencing its properties and potential interactions (Lintao Yu et al., 2008). Such structural details are crucial in understanding the behavior of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone in scientific applications.
Crystallography and Molecular Geometry
The study of molecular geometry through crystallography offers insights into the interactions and potential applications of these compounds. For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime reveals how molecular conformation and the presence of certain functional groups can affect the overall molecular geometry, which is critical in determining the reactivity and applications of similar compounds (Jian-Qiang Zheng et al., 2014).
Reactivity and Synthesis Applications
Understanding the reactivity of such compounds is essential for their application in synthetic chemistry. Studies like the one on transaminations of enaminones, which involve similar structural motifs, demonstrate the potential of these compounds in synthesizing complex structures, such as tricyclic, N-aryl, 1,2,3-triazole-fused pyridones (T. Chan et al., 1990). Such reactivity can be crucial for developing new synthetic routes in pharmaceutical and material sciences.
Potential in Organic Synthesis
The utility of similar compounds in organic synthesis, especially in forming complex organic structures, is well-ddocumented. For example, the unexpected synthesis of 2,2-Bis-(4-hydroxyphenyl)-cyclopentanone from a reductive coupling reaction highlights the unique reactivity patterns these compounds can exhibit, which can be harnessed for innovative organic syntheses (J. Seo et al., 2008).
Photochemical Properties
Photochemical studies of related compounds, such as the photodecarboxylation of 2-phenylpropionic acid, provide insight into the potential photochemical applications of 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone. These studies reveal the importance of the molecular structure in determining photochemical pathways and products, which can be critical in fields like photopharmacology and material sciences (M. Jiménez et al., 1995).
Insecticidal Properties
Some cyclopentanone derivatives, like 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 4-chlorobenzoate, have been found to exhibit potent insecticidal and miticidal properties. This suggests that 2-[1-(4-Chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentanone could potentially be explored for similar applications in pest control (Ming-hua Ji et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO2/c21-16-11-9-14(10-12-16)18(17-7-4-8-19(17)22)13-20(23)15-5-2-1-3-6-15/h1-3,5-6,9-12,17-18H,4,7-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLCCWPLUPOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(isopropoxyacetyl)piperidin-3-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B5499821.png)
![1-(4-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499837.png)
![1-Cyclohexyl-3-ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5499842.png)
![isobutyl 3-[(4-butoxybenzoyl)amino]benzoate](/img/structure/B5499845.png)
![1-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5499853.png)
![2-[(4-PHENYL-5-SULFANYLIDENE-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B5499861.png)
![4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B5499869.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(6-methyl-2-propylpyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B5499889.png)
![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5499890.png)


![3-(4-methylbenzyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499923.png)
![N-(4-bromo-3-methylphenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]ethanediamide](/img/structure/B5499931.png)
